Isopropyl-b-D-thiogalactopyranoside, dioxane
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Overview
Description
Isopropyl-b-D-thiogalactopyranoside, dioxane is a synthetic compound widely used in molecular biology. It is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon. This compound is particularly significant in the induction of protein expression in bacterial systems, especially in Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl-b-D-thiogalactopyranoside, dioxane is synthesized through a series of chemical reactions involving the thioglycosidic bond formation. The synthesis typically involves the reaction of isopropyl alcohol with thiogalactose under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents. The process includes the purification of the final product to ensure it meets the required standards for use in molecular biology applications .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-b-D-thiogalactopyranoside, dioxane primarily undergoes substitution reactions. It is known for its stability and resistance to hydrolysis, which makes it a reliable inducer in molecular biology experiments .
Common Reagents and Conditions
The compound is typically used in conjunction with other reagents such as X-Gal or Bluo-Gal in blue-white selection of recombinant bacterial colonies. The reaction conditions often involve aqueous solutions and controlled temperatures to maintain the stability of the compound .
Major Products Formed
The major product formed from the reactions involving this compound is the induction of β-galactosidase activity in bacterial cells. This activity is crucial for the expression of genes under the control of the lac operon .
Scientific Research Applications
Isopropyl-b-D-thiogalactopyranoside, dioxane has a wide range of applications in scientific research:
Mechanism of Action
Isopropyl-b-D-thiogalactopyranoside, dioxane functions by binding to the lacI repressor and altering its conformation. This binding prevents the repression of the β-galactosidase coding gene lacZ, thereby allowing the transcription of genes in the lac operon. The compound’s non-hydrolyzable nature ensures that its concentration remains constant during experiments, providing reliable induction of gene expression .
Comparison with Similar Compounds
Similar Compounds
Allolactose: A natural lactose metabolite that also induces the lac operon but is metabolizable by the cell.
Uniqueness
This compound is unique due to its stability and non-metabolizable nature, making it a preferred choice for consistent and reliable induction of gene expression in molecular biology experiments .
Properties
IUPAC Name |
1,4-dioxane;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H18O5S.C4H8O2/c2*1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9;1-2-6-4-3-5-1/h2*4-13H,3H2,1-2H3;1-4H2/t2*5-,6+,7+,8-,9+;/m11./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUMJNCJAWLIHU-ADRDRVNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O.CC(C)SC1C(C(C(C(O1)CO)O)O)O.C1COCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.C1COCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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